cis-Cyclopentane-1,3-diamine dihydrochloride

Vue d'ensemble

Description

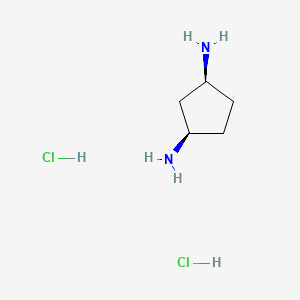

cis-Cyclopentane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 . It is a derivative of cyclopentane, featuring two amine groups attached to the first and third carbon atoms in a cis configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopentane-1,3-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of cyclopentanone oxime followed by catalytic hydrogenation. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds .

Analyse Des Réactions Chimiques

Synthetic Routes and Key Transformations

The compound is synthesized via stereoselective methods involving hydrazine intermediates. Key reactions include:

Diels-Alder Cycloaddition

-

Reactants : Cyclopentadiene + dibenzyl azodicarboxylate.

-

Catalyst/Additives : None required.

-

Product : Bicyclic hydrazine adduct (e.g., compound 21a ).

-

Conditions : Thermal activation (80–120°C) under inert atmosphere .

Epoxidation and Acid-Catalyzed Rearrangement

-

Reactants : Bicyclic hydrazine epoxide (e.g., 22a ).

-

Conditions : Sulfuric acid in trifluoroethanol or methanol.

-

Products : Hydroxyl- or methoxy-substituted bicyclic hydrazines (e.g., 23a–d ) .

Hydrogenolysis for Diamine Formation

-

Reactants : Functionalized bicyclic hydrazines (e.g., 47 ).

-

Catalyst : Palladium on carbon (Pd/C).

-

Conditions : Hydrogen gas (1–3 atm) in acidic media.

-

Product : cis-1,3-Diaminocyclohexitol derivatives (e.g., 48 ) .

Functionalization Reactions

The amine groups participate in nucleophilic substitutions and condensations:

Nitroaldol Condensation

-

Reactants : Bicyclic hydrazine dialdehyde (46 ) + nitroalkanes.

-

Catalyst : Trimethylamine.

-

Solvent : Nitromethane.

-

Product : Six-membered cyclic diastereomers (e.g., 47 ) with five contiguous stereocenters .

| Reaction Component | Details |

|---|---|

| Yield | >90% |

| Stereoselectivity | Single diastereomer |

| Key Observation | Thermodynamic control ensures selectivity |

Reductive Cleavage

-

Reactants : Hydroxylated bicyclic hydrazines (e.g., 25a ).

-

Reagent : Sodium borohydride (NaBH₄).

Coordination Chemistry

The compound acts as a ligand in metal complexes due to its chelating ability:

Metal Ion Binding

-

Metals : Cu(II), Ni(II), Fe(III).

-

Coordination Mode : Bidentate via amine groups.

Enzyme Interaction Studies

-

Targets : Janus Kinase 1 (JAK1), dipeptidyl peptidase-4 (DPP-4).

Comparative Reactivity

The 1,3-diamine isomer exhibits distinct behavior compared to related compounds:

| Property | cis-1,3-Diamine Dihydrochloride | cis-1,2-Diamine Dihydrochloride |

|---|---|---|

| Ring Strain | Moderate | High |

| Solubility | High (aqueous) | Moderate |

| Biological Targets | Enzymes (DPP-4, JAK1) | Nucleic acid duplexes |

Applications De Recherche Scientifique

Chemical Properties and Structure

cis-Cyclopentane-1,3-diamine dihydrochloride has the molecular formula and a molecular weight of approximately 173.08 g/mol. It is characterized by two amine functional groups located at the first and third positions of the cyclopentane ring, which enhances its reactivity and interaction with various biological targets .

Pharmaceutical Applications

Drug Development

The compound is being investigated as a potential lead in drug development due to its ability to interact with neurotransmitter systems, suggesting possible therapeutic applications for neurological disorders. Initial studies indicate that it may serve as an inhibitor for specific enzymes and receptors, which are critical in pharmacological contexts .

Case Study: JAK1 Inhibitors

Research has identified cyclic cis-1,3-diamines, including derivatives of cis-Cyclopentane-1,3-diamine, as promising candidates for developing Janus Kinase 1 (JAK1) inhibitors. These inhibitors may be used to treat conditions such as myelofibrosis, highlighting the compound's relevance in treating inflammatory diseases .

Chemical Synthesis Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its amine groups can be modified to create various derivatives with unique properties, making it valuable in synthesizing complex molecules and ligands for catalysis.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to create complex organic molecules and ligands. |

| Catalysis | Acts as a ligand in various catalytic processes. |

| Specialty Chemicals | Utilized in producing specialty chemicals due to its reactivity. |

Biological Research Applications

Biological Activity Studies

The compound has been studied for its interactions with biomolecules. Research indicates that it may bind to specific receptors involved in neurotransmission, which could provide insights into its potential use in treating neurological disorders .

Case Study: Antifungal Activity

Cyclic cis-1,3-diamines have been reported to exhibit antifungal properties. For instance, modifications of cis-Cyclopentane-1,3-diamine have shown effectiveness against certain fungal strains, suggesting its utility in developing antifungal agents .

Mécanisme D'action

The mechanism of action of cis-Cyclopentane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

- cis-Cyclopentane-1,2-diamine dihydrochloride

- trans-Cyclopentane-1,2-diamine dihydrochloride

- trans-Cyclopentane-1,3-diamine dihydrochloride

Comparison: cis-Cyclopentane-1,3-diamine dihydrochloride is unique due to its specific cis configuration, which imparts distinct steric and electronic properties compared to its trans isomers. This configuration can influence its reactivity and interaction with biological targets, making it particularly valuable in certain applications .

Activité Biologique

Overview

Cis-Cyclopentane-1,3-diamine dihydrochloride (CAS Number: 63591-57-1) is a cyclic diamine compound characterized by its unique chemical structure, which includes two amine groups attached to a five-membered cyclopentane ring. This compound has garnered attention in biochemical and pharmaceutical research due to its potential biological activities and interactions with various biomolecules.

- Molecular Formula : CHClN

- Molecular Weight : 173.08 g/mol

- Structure : The cis configuration of the amine groups influences the compound's reactivity and biological interactions.

Target Interactions

Research indicates that this compound interacts with several enzymes and proteins, particularly those involved in amino acid metabolism. The interactions often involve hydrogen bonding between the amine groups of the compound and the active sites of enzymes, leading to modulation of enzyme activity—either inhibition or activation depending on the context.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Signaling : It modulates key signaling pathways, notably the MAPK signaling pathway, which is crucial for regulating cell proliferation and apoptosis.

- Gene Expression : Changes in gene expression patterns have been observed, suggesting a role in cellular responses to environmental stimuli .

Pharmacological Potential

This compound is being explored for its potential therapeutic applications:

- Neurological Disorders : Initial studies suggest interactions with neurotransmitter systems, indicating potential use in treating conditions such as depression or anxiety.

- Anti-inflammatory Properties : Some derivatives of cyclic cis-1,3-diamines exhibit anti-inflammatory effects, making them candidates for further investigation in inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cis-Cyclopentane-1,3-diamine | CHClN | Unique cyclic structure; significant biological activity |

| Trans-Cyclopentane-1,3-diamine | CHClN | Different stereochemistry affecting reactivity |

| Cyclohexane-1,2-diamine | CHN | Six-membered ring; different steric properties |

This table illustrates how the structural differences among these compounds may influence their biological activities and pharmacological potential.

Study on Enzyme Interactions

A study focused on the enzyme inhibition capabilities of this compound revealed its potential as an inhibitor of certain proteases involved in metabolic pathways. The findings indicated that this compound could effectively reduce enzyme activity by binding to the active site, thus preventing substrate interaction .

Neurotransmitter System Interaction

Another investigation highlighted the compound's interaction with neurotransmitter receptors. This study suggested that this compound could modulate receptor activity, leading to alterations in neurotransmitter release and signaling pathways associated with mood regulation.

Propriétés

IUPAC Name |

cyclopentane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEZIVFRVHUPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63591-57-1 | |

| Record name | cyclopentane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.